N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline
Overview
Description
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a diphenylphosphoryl group, a thienyl group, and a trifluoromethyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylphosphoryl Intermediate: This step involves the reaction of diphenylphosphine oxide with a suitable halogenating agent to form the diphenylphosphoryl intermediate.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction with the diphenylphosphoryl intermediate, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, typically using trifluoromethylating agents such as trifluoromethyl iodide.
Final Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, often using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-[(Diphenylphosphoryl)(phenyl)methyl]-3-(trifluoromethyl)aniline
- N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-4-(trifluoromethyl)aniline
- N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(difluoromethyl)aniline
Uniqueness
N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline is unique due to the presence of both the thienyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-[diphenylphosphoryl(thiophen-2-yl)methyl]-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3NOPS/c25-24(26,27)18-9-7-10-19(17-18)28-23(22-15-8-16-31-22)30(29,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,23,28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCFILEGRNGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CS3)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3NOPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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